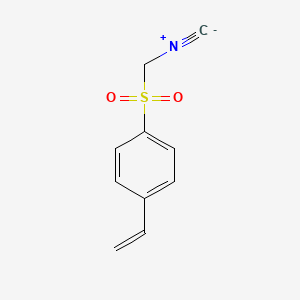![molecular formula C31H33NO4 B14359143 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate CAS No. 91666-17-0](/img/structure/B14359143.png)
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is a chemical compound with the molecular formula C31H33NO4. It is known for its unique structure, which includes a nonylphenyl group, a cyanobenzoyl group, and a methylbenzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate typically involves the esterification of 4-nonylphenol with 4-cyanobenzoic acid, followed by the introduction of a methyl group to the benzoate moiety. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.
Substitution: The nonylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated products.
Aplicaciones Científicas De Investigación
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the nonylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate
Uniqueness
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylphenyl group enhances its hydrophobicity, while the cyanobenzoyl group provides opportunities for specific interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91666-17-0 |
|---|---|
Fórmula molecular |
C31H33NO4 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
(4-nonylphenyl) 4-(4-cyanobenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C31H33NO4/c1-3-4-5-6-7-8-9-10-24-13-18-28(19-14-24)35-31(34)27-17-20-29(23(2)21-27)36-30(33)26-15-11-25(22-32)12-16-26/h11-21H,3-10H2,1-2H3 |
Clave InChI |
CQUUUNKVPFBUQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}benzoate](/img/structure/B14359060.png)

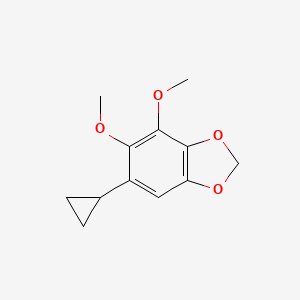
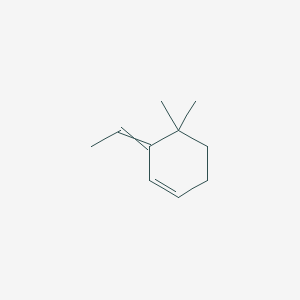
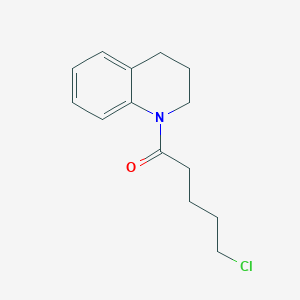
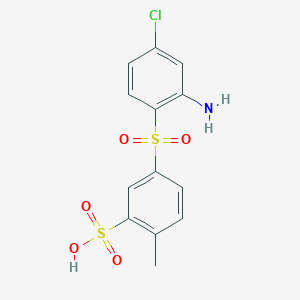
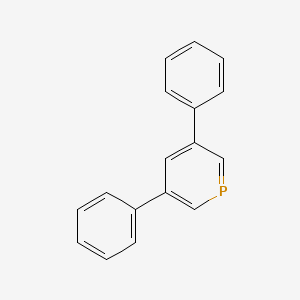


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
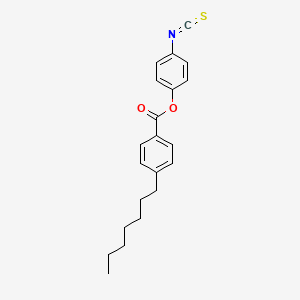
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
